2,5-bis(5-iodoselenophen-2-yl)selenophene
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Overview
Description
2,5-bis(5-iodoselenophen-2-yl)selenophene: is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure This compound belongs to the class of selenophenes, which are heterocyclic compounds containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(5-iodoselenophen-2-yl)selenophene typically involves the cyclization of terminal alkynes with elemental selenium. One common method is the copper-catalyzed regioselective [2+2+1] cyclization, which offers high atom- and step-economy, excellent regioselectivity, and good functional group tolerance . The reaction conditions often include the use of stable and non-toxic selenium sources, such as elemental selenium, and may involve the use of solvents like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of selenophenes, including this compound, often relies on scalable synthetic routes that utilize readily available and cost-effective selenium precursors. Methods involving the addition of selenium to multiple carbon-carbon bonds or the substitution of halogen atoms are commonly employed . These approaches enable the efficient production of selenophenes with various substituents at different ring positions.
Chemical Reactions Analysis
Types of Reactions: 2,5-bis(5-iodoselenophen-2-yl)selenophene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Selenophene dioxides.
Reduction: Reduced selenophenes.
Substitution: Selenophenes with substituted functional groups.
Scientific Research Applications
2,5-bis(5-iodoselenophen-2-yl)selenophene has a wide range of scientific research applications, including:
Materials Science: Used in the development of high-performance semiconductors and organic field-effect transistors for electronic applications.
Medicinal Chemistry: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antioxidant effects.
Organic Electronics: Employed in the synthesis of conjugated polymers and other materials for optoelectronic devices.
Coordination Chemistry:
Mechanism of Action
The mechanism of action of 2,5-bis(5-iodoselenophen-2-yl)selenophene involves its interaction with molecular targets through its selenium atoms. The compound can participate in redox reactions, where selenium atoms undergo oxidation and reduction, influencing the compound’s reactivity and interactions with other molecules. These redox properties are crucial for its applications in materials science and medicinal chemistry, where it can modulate electronic properties and biological activities.
Comparison with Similar Compounds
2,5-bis(trimethylsilyl)selenophene-1,1-dioxide: A selenophene derivative with similar structural features but different substituents.
2,5-disubstituted selenophenes: Compounds with various substituents at the 2 and 5 positions of the selenophene ring.
Uniqueness: 2,5-bis(5-iodoselenophen-2-yl)selenophene is unique due to the presence of iodine atoms at the 5 positions of the selenophene rings. This structural feature imparts distinct reactivity and potential for further functionalization, making it valuable for applications in organic synthesis and materials science.
Properties
CAS No. |
878028-16-1 |
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Molecular Formula |
C12H6I2Se3 |
Molecular Weight |
640.9 g/mol |
IUPAC Name |
2,5-bis(5-iodoselenophen-2-yl)selenophene |
InChI |
InChI=1S/C12H6I2Se3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H |
InChI Key |
VARCGDZJZVEDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C([Se]C(=C1)C2=CC=C([Se]2)I)C3=CC=C([Se]3)I |
Origin of Product |
United States |
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